

Head-to-head study of NDGA and aspirin on lifespan extension in mice

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Compound of Interest

Compound Name: (-)-Dihydroguaiaretic acid

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Head-to-Head Lifespan Study: NDGA vs. Aspirin in Murine Models

A pivotal study conducted by the National Institute on Aging's Interventions Testing Program (ITP) provides a head-to-head comparison of Nordihydroguaiaretic acid (NDGA) and aspirin for their effects on lifespan extension in genetically heterogeneous mice. This guide offers a comprehensive analysis of the study's findings, experimental design, and the implicated biological pathways, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The primary outcomes of the ITP study on NDGA and aspirin are summarized below. The data presented focuses on the effects observed in male mice, as no significant impact on lifespan was detected in female mice for either compound.



Parameter	Control Group	NDGA-Treated Group	Aspirin-Treated Group
Median Lifespan	896 days	956 days	937 days
Lifespan Increase	-	7%	4%
Maximum Lifespan	No significant effect	No significant effect	No significant effect
Statistical Significance (p-value)	-	p < 0.001	p = 0.02

Experimental Protocols

The study was designed to rigorously assess the effects of NDGA and aspirin on the lifespan of a genetically diverse mouse population, ensuring the broad applicability of the findings.

Animal Model: Genetically heterogeneous UM-HET3 mice were used. This mouse stock is produced by a four-way cross of (BALB/cByJ x C57BL/6J)F1 females and (C3H/HeJ x DBA/2J)F1 males, a strategy employed to increase the genetic diversity and mimic the genetic variability of the human population more closely than inbred strains.

Housing and Diet: Mice were housed under specific pathogen-free conditions at three independent laboratories (The Jackson Laboratory, University of Michigan, and University of Texas Health Science Center at San Antonio) to ensure the reproducibility of the results. The animals were fed a purified control diet (Purina 5LG6) ad libitum.

Drug Administration: Treatment was initiated in mice at 4 months of age and continued for the remainder of their lives.[1] The experimental compounds were incorporated into the diet at the following concentrations:

- Nordihydroguaiaretic acid (NDGA): 2500 parts per million (ppm)
- Aspirin: 210 ppm

Lifespan and Health Monitoring: The primary endpoint of the study was lifespan. Mice were monitored daily for signs of morbidity, and moribund animals were euthanized. A



comprehensive necropsy was performed on all animals to determine the probable cause of death.

Statistical Analysis: Lifespan data were analyzed using a log-rank test, stratified by the testing site, to determine the statistical significance of the differences in survival curves between the control and treated groups.

Signaling Pathways and Mechanisms of Action

The lifespan-extending effects of NDGA and aspirin are thought to be mediated through distinct yet partially overlapping signaling pathways.

Nordihydroguaiaretic Acid (NDGA)

NDGA's pro-longevity effects are multifaceted, primarily attributed to its potent antioxidant and anti-inflammatory properties. More recent evidence points towards its role in modulating epigenetic regulation and cellular housekeeping processes. A key proposed mechanism involves the inhibition of the acetyltransferase p300, which in turn leads to the activation of autophagy, a cellular process responsible for clearing damaged components.



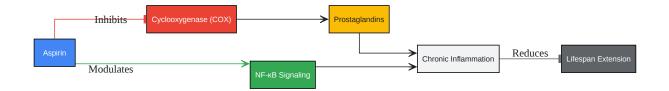
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Proposed signaling pathway for NDGA-mediated lifespan extension.

Aspirin

Aspirin's mechanism of action in extending lifespan is primarily linked to its well-established anti-inflammatory effects, which are mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes. This leads to a reduction in the production of pro-inflammatory prostaglandins. Additionally, studies suggest that aspirin may modulate the NF-kB signaling pathway, a key regulator of inflammation and cellular stress responses. There is also evidence from invertebrate models that aspirin might mimic some aspects of dietary restriction, potentially through the activation of AMPK, a central regulator of cellular energy homeostasis.





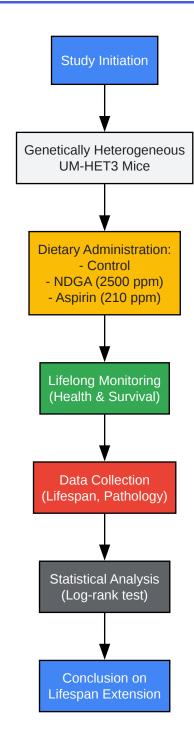
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Key signaling pathways implicated in aspirin's effect on lifespan.

Experimental Workflow

The logical flow of the ITP study from initiation to data analysis is depicted below.





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Workflow of the Interventions Testing Program (ITP) lifespan study.

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References

- 1. Design of aging intervention studies: the NIA interventions testing program PMC [pmc.ncbi.nlm.nih.gov]
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